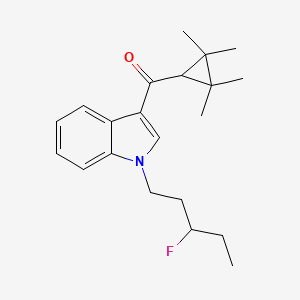

XLR11 N-(3-fluoropentyl) isomer

Description

Properties

IUPAC Name |

[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRNLRDMHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043147 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-24-3 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes and Reaction Conditions

The primary synthetic pathway for producing XLR-11 N-(3-fluoropentyl) isomer involves the reaction of two key precursors: 1H-indole-3-carboxylic acid and 3-fluoropentylamine. This condensation reaction forms the amide linkage that characterizes the final molecule.

The reaction is typically conducted at room temperature with constant stirring for several hours to ensure the completion of the reaction. The specific duration can vary depending on the scale of the synthesis and the precise conditions employed. The solvent medium for this reaction is crucial for ensuring the solubility of the reactants and facilitating the reaction; suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). glpbio.com

Coupling Agents and Catalysis in Synthesis

To facilitate the amide bond formation between the carboxylic acid and the amine, coupling agents are essential. A commonly used coupling agent in the synthesis of XLR-11 N-(3-fluoropentyl) isomer is N,N'-dicyclohexylcarbodiimide (DCC). DCC activates the carboxyl group of 1H-indole-3-carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 3-fluoropentylamine.

In conjunction with the coupling agent, a catalyst is often employed to enhance the reaction rate and yield. 4-Dimethylaminopyridine (DMAP) is a frequently utilized catalyst in this synthetic scheme. DMAP acts as an acyl transfer catalyst, further promoting the efficiency of the coupling reaction.

Post-Synthetic Purification Techniques

Following the completion of the reaction, the crude product is a mixture containing the desired XLR-11 N-(3-fluoropentyl) isomer, unreacted starting materials, the byproduct dicyclohexylurea (DCU) from the DCC coupling agent, and other potential side products. Therefore, a robust purification process is necessary to isolate the pure compound.

Column chromatography is the standard purification technique employed for this purpose. The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve effective separation of the components. The fractions containing the pure product are collected, and the solvent is subsequently removed, typically by evaporation under reduced pressure, to yield the purified XLR-11 N-(3-fluoropentyl) isomer. The purity of the final product is often confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. swgdrug.org

Lack of Specific Metabolic Data for XLR-11 N-(3-fluoropentyl) Isomer

A thorough review of scientific literature reveals a significant gap in the specific metabolic data for the compound XLR-11 N-(3-fluoropentyl) isomer . Research into the metabolism of XLR-11 has focused almost exclusively on the parent compound, 1-(5-fluoropentyl)-1H-indol-3-ylmethanone, which is the N-(5-fluoropentyl) isomer . nih.govnih.govnih.govresearchgate.net

While detailed metabolic pathways have been identified for the N-(5-fluoropentyl) isomer (XLR-11), it is crucial to note that these findings cannot be directly extrapolated to the N-(3-fluoropentyl) isomer. The position of the fluorine atom on the alkyl chain is a critical structural feature that can influence enzymatic recognition and the resulting biotransformations. Therefore, presenting the metabolic data of the 5-fluoro isomer as that of the 3-fluoro isomer would be scientifically inaccurate.

Studies on positional isomers of other psychoactive substances have shown that even minor structural changes can lead to different fragmentation patterns in mass spectrometry and potentially different metabolic routes. diva-portal.org Without dedicated in vitro or in vivo studies on the XLR-11 N-(3-fluoropentyl) isomer, its specific metabolic fate remains uncharacterized in the public domain.

For context and to illustrate the types of metabolic processes this class of compounds undergoes, the well-documented Phase I biotransformations for the N-(5-fluoropentyl) isomer of XLR-11 are summarized below.

Reference: Metabolic Profile of XLR-11 N-(5-fluoropentyl) Isomer

In vitro studies, primarily using human hepatocytes and human liver microsomes, have extensively mapped the metabolism of XLR-11 (the N-5-fluoropentyl isomer). nih.govresearchgate.net These studies have identified more than 25 distinct metabolites, resulting from a variety of Phase I and subsequent Phase II reactions. nih.govnih.gov The primary Phase I biotransformations include hydroxylation, carboxylation, oxidative defluorination, and other complex reactions. nih.govnih.gov

Key Phase I Pathways for XLR-11 (N-5-fluoropentyl isomer):

Hydroxylation: This is a major metabolic pathway, occurring at multiple positions on the molecule, including the terminal (ω) and sub-terminal (ω-1) positions of the pentyl chain and on the indole (B1671886) ring. researchgate.net

Carboxylation: Oxidation of the tetramethylcyclopropyl (TMCP) ring methyl groups to form carboxylic acid metabolites is a prominent transformation. The 2′-carboxy-XLR-11 metabolite has been identified as a major and specific marker for XLR-11 intake. nih.gov

Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, which is then further oxidized. This process leads to the formation of metabolites of UR-144 (the non-fluorinated analog of XLR-11), such as UR-144 pentanoic acid. nih.govnih.gov

Hemiketal and Hemiacetal Formation: Less common metabolic reactions, including the formation of hemiketal and hemiacetal structures, have also been reported. nih.gov

Internal Dehydration: Some hydroxylated metabolites can undergo subsequent internal dehydration. nih.gov

These complex pathways highlight the extensive metabolic breakdown that the N-(5-fluoropentyl) isomer of XLR-11 undergoes. However, until specific research is conducted and published, the metabolic pathways for the XLR-11 N-(3-fluoropentyl) isomer remain speculative.

Metabolic Pathways and Metabolite Identification Research

In Vitro Metabolic Profiling

Phase I Biotransformations

Aldehyde Formation

Aldehyde formation represents a potential metabolic pathway for XLR11 and its isomers. While direct studies on the N-(3-fluoropentyl) isomer are not extensively documented, research on the parent compound, XLR11 (N-5-fluoropentyl isomer), has identified aldehyde formation as a transformation route. In studies utilizing the fungal model Cunninghamella elegans, XLR-11 was shown to be metabolized into various products, including those resulting from aldehyde formation nih.govresearchgate.net. This suggests that the enzymatic systems capable of this conversion are present and active on the XLR11 structure. Therefore, it is plausible to infer that the N-(3-fluoropentyl) isomer may also undergo similar metabolic processing to form aldehyde metabolites, although specific research is required for confirmation.

Phase II Biotransformations

Following initial Phase I modifications, the resulting metabolites of XLR11 N-(3-fluoropentyl) isomer can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion.

Glucuronidation is a key Phase II metabolic pathway for many synthetic cannabinoids, including the parent XLR11 compound. nih.govnih.govresearchgate.netnih.gov Research based on human hepatocyte incubations of XLR11 (N-5-fluoropentyl isomer) has consistently identified glucuronidated metabolites. nih.govresearchgate.netnih.gov Specifically, hydroxylated metabolites formed during Phase I are conjugated with glucuronic acid, leading to the formation of hydroxy-XLR-11 glucuronides. nih.gov This process has been confirmed in multiple in vitro systems and analysis of authentic urine samples. ljmu.ac.ukresearchgate.net Although direct experimental data for the N-(3-fluoropentyl) isomer is limited, the prevalence of this pathway for the parent compound strongly suggests that its hydroxylated metabolites are also prime candidates for glucuronide conjugation.

Comparative Metabolic Investigations

The metabolic fate of this compound is best understood when compared with its parent compound and other positional isomers. The location of the fluorine atom on the pentyl chain significantly influences the metabolic profile.

Comparison with XLR11 (N-(5-fluoropentyl) isomer) Metabolism

The primary metabolic distinction between the N-(3-fluoropentyl) isomer and the N-(5-fluoropentyl) isomer (XLR11) lies in the pathways originating from the fluorinated carbon. For XLR11, the terminal fluorine on the fifth carbon makes this position highly susceptible to metabolic attack. scispace.com This leads to characteristic metabolites, primarily through oxidative defluorination, which results in the formation of 5-hydroxypentyl and subsequent UR-144 pentanoic acid metabolites. nih.govfrontiersin.orgnih.gov These metabolites are considered major urinary markers for XLR11 intake. nih.govresearchgate.netnih.gov

In contrast, the N-(3-fluoropentyl) isomer has the fluorine atom in a more central position on the alkyl chain. This structural difference alters the metabolic cascade. While it also produces hydroxylated and carboxylated derivatives, the specific pattern and prevalence of these metabolites differ from the 5-fluoro isomer. For instance, the extensive terminal defluorination seen with XLR11 is significantly reduced in isomers where the fluorine is not at the terminal position. This distinction is critical for forensic analysis to correctly identify the specific isomer consumed. researchgate.net

Metabolic Diversities Among Positional Isomers

The position of the fluorine atom on the pentyl side chain is a key determinant of metabolic stability and pathways among XLR11 isomers. Research highlights that each positional isomer exhibits a unique metabolic profile. For example, the N-(4-fluoropentyl) isomer also shows reduced metabolic defluorination compared to the N-(5-fluoropentyl) isomer.

The following interactive table summarizes the comparative metabolic features of XLR11 positional isomers based on available research.

| Parameter | N-(3-fluoropentyl) isomer | N-(4-fluoropentyl) isomer | N-(5-fluoropentyl) isomer (XLR11) |

| Fluorine Position | 3 | 4 | 5 |

| Primary Metabolic Attack | Hydroxylation at various positions | Reduced defluorination compared to 5-fluoro isomer | Oxidative defluorination at terminal carbon |

| Metabolic Stability | Distinct from 5-fluoro isomer | Altered pharmacokinetic profiles | Less stable due to terminal fluorine |

| Characteristic Metabolites | Unique hydroxylated/carboxylated derivatives | Unique hydroxylated/carboxylated derivatives | 5-hydroxypentyl and pentanoic acid derivatives |

| Data sourced from comparative studies on synthetic cannabinoid isomers. |

This metabolic diversity underscores the necessity of using analytical methods that can differentiate between the various isomers based on their unique metabolite fingerprints. nih.gov

Utility of In Vitro Models for Metabolite Prediction

Various in vitro models are instrumental in predicting and characterizing the metabolism of new psychoactive substances like the this compound. The primary models include human hepatocytes, human liver microsomes (HLM), and the fungus Cunninghamella elegans.

Human Hepatocytes: Incubations with pooled human hepatocytes are considered the gold standard for in vitro metabolism studies. nih.govfrontiersin.orgresearchgate.net This is because hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, providing the most authentic and comprehensive metabolic profile that closely reflects in vivo processes. nih.govfrontiersin.org Studies using human hepatocytes on the parent XLR11 have successfully identified over 25 different metabolites, including products of hydroxylation, carboxylation, and glucuronidation. nih.govresearchgate.net

Human Liver Microsomes (HLM): HLM are subcellular fractions containing key Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov They are widely used due to their accessibility and ease of use. mdpi.com However, HLM have limitations; they lack Phase II enzymes, meaning they cannot produce conjugated metabolites like glucuronides. nih.gov Furthermore, for some fluorinated synthetic cannabinoids, HLM have shown discrepancies with in vivo results, sometimes failing to identify the primary metabolic pathways such as oxidative defluorination. frontiersin.org

Cunninghamella elegans: This fungal model has emerged as a useful complementary tool for studying drug metabolism. dshs-koeln.denih.gov It possesses a diverse range of enzymes that can perform both Phase I and some Phase II-like reactions (glucosidation). researchgate.net For XLR11, C. elegans has been shown to produce a wide array of metabolites, including some major human metabolites, demonstrating its potential to predict human metabolic pathways. nih.govresearchgate.net

The following interactive table compares the utility of these common in vitro models for predicting synthetic cannabinoid metabolism.

| In Vitro Model | Advantages | Disadvantages | Relevance for XLR11 Isomers |

| Human Hepatocytes | Provides complete Phase I & II metabolic profile; considered "gold standard". nih.govfrontiersin.org | Higher cost and complexity. | Highly predictive for all metabolic pathways, including glucuronidation. nih.govresearchgate.net |

| Human Liver Microsomes (HLM) | Good for identifying Phase I (CYP-mediated) pathways; lower cost. nih.govmdpi.com | Lacks Phase II enzymes; may not predict all major pathways for fluorinated compounds. nih.govfrontiersin.org | Useful for initial screening of oxidative metabolites but incomplete picture. |

| Cunninghamella elegans | Can produce a wide variety of Phase I and some Phase II-like metabolites; cost-effective. researchgate.netnih.gov | Metabolic pathways may not perfectly match human ones; absence of glucuronidation. nih.gov | A valuable complementary tool for identifying a broad range of potential metabolites. frontiersin.org |

Ultimately, a combination of these in vitro models provides the most comprehensive prediction of the likely metabolic fate of this compound in humans. dshs-koeln.denih.gov

Human Hepatocyte Incubation Systems

There are no specific, peer-reviewed studies available that detail the incubation of this compound with human hepatocytes.

For the related compound, XLR-11 (the 5-fluoro isomer), research using pooled human hepatocytes has identified extensive phase I and phase II metabolism, resulting in over 25 metabolites. nih.govnih.gov The primary metabolic pathways for XLR-11 include hydroxylation, carboxylation, and oxidative defluorination, which forms metabolites of its non-fluorinated parent analogue, UR-144. nih.govnih.govku.dk Major identified metabolites of XLR-11 in these systems include 2′-carboxy-XLR-11 and UR-144 pentanoic acid. nih.govnih.gov However, it is critical to note that this data pertains exclusively to the N-(5-fluoropentyl) isomer and cannot be accurately extrapolated to the N-(3-fluoropentyl) isomer without specific experimental verification.

Fungal Incubation Models (e.g., Cunninghamella elegans)

Similarly, there is no available scientific literature describing the metabolic profile of this compound following incubation with the fungus Cunninghamella elegans.

This fungal model is often used to predict mammalian drug metabolism due to its expression of cytochrome P450 enzymes, which are capable of performing a wide range of phase I and phase II reactions. researchgate.netwikipedia.org Studies on the N-(5-fluoropentyl) isomer (XLR-11) have shown that C. elegans can produce a variety of its metabolites through pathways such as hydroxylation, carboxylation, and oxidative defluorination. researchgate.netresearchgate.netnih.gov The findings for XLR-11 were largely consistent with human metabolism, though with some differences, such as the absence of glucuronidation and a lower extent of ester hydrolysis. researchgate.netnih.gov Again, this information is specific to the 5-fluoro isomer and does not describe the metabolism of the 3-fluoro variant.

Analytical Chemistry and Detection Research Methodologies

Chromatographic Techniques for Compound Identification and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of synthetic cannabinoids. These techniques separate complex mixtures, allowing for the individual identification and measurement of compounds like the XLR11 N-(3-fluoropentyl) isomer. The resolution of this compound from its other fluoropentyl positional isomers has been reported. glpbio.comcaymanchem.com

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of synthetic cannabinoids. researchgate.net It is frequently used to identify these compounds in seized herbal materials and other forensic evidence. bohrium.com In the analysis of XLR-11 and its isomers, GC-MS reveals characteristic fragmentation patterns essential for identification. swgdrug.org However, the analysis of cyclopropyl-containing cannabinoids like XLR-11 can be complicated by thermal degradation or rearrangement during GC analysis, which can lead to multiple peaks in the chromatogram. marshall.edu One major peak represents the original molecule, while a second can be a thermodynamic product resulting from the thermal opening of the cyclopropyl (B3062369) ring. marshall.edu

Forensic laboratories have successfully used GC-MS to analyze and characterize the N-(3-fluoropentyl) isomer of XLR-11, providing mass spectra that contribute to its structural confirmation. swgdrug.org The electron ionization (EI) mass spectra are often useful for determining elemental composition. bohrium.com

Table 1: GC-MS Data for XLR-11 Isomers

| Compound | Key Analytical Observations | Source |

|---|---|---|

| XLR-11 and its fluoroalkyl analogs | Multiple peaks observed in chromatograms due to potential thermal rearrangement of the cyclopropyl ring. | marshall.edu |

| This compound | GC-MS data, including specific mass spectra, have been generated for characterization. | swgdrug.org |

Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS, often avoiding issues of thermal degradation. LC-MS/MS is a preferred confirmatory method for synthetic cannabinoid screening. thermofisher.com High-resolution mass spectrometry (HRMS) combined with LC has been instrumental in elucidating the metabolic pathways of XLR-11. nih.gov

Validated LC-MS/MS methods have been established for the simultaneous determination of multiple synthetic cannabinoid metabolites, including those of XLR-11, in urine samples. researchgate.net These methods can achieve low limits of detection (LOD), often in the range of 0.1 to 1 ng/mL. researchgate.net One study detailed a fully validated scheduled multiple reaction monitoring (sMRM) method with an LOD of 0.03 ng/mL for an XLR-11 isomer. nih.gov

Ultra-high performance liquid chromatography (UHPLC-MS/MS) provides even greater resolution and speed, making it suitable for high-throughput screening. scispace.comoup.com A UHPLC-MS/MS method was developed and validated for the quantitative identification of XLR-11 and its metabolites in oral fluid, with a linear range of 5.0–100.0 ng/mL. scispace.comoup.com This method utilized a C18 analytical column and a gradient elution program to achieve baseline separation of the target analytes. scispace.comoup.com

Table 2: Example UHPLC-MS/MS Method Parameters for XLR-11 Analysis in Oral Fluid

| Parameter | Condition | Source |

|---|---|---|

| System | Acquity UPLC system | oup.com |

| Column | Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) | oup.com |

| Mobile Phase A | 0.1% formic acid in water:acetonitrile (95:5, v/v) | oup.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile | oup.com |

| Flow Rate | 0.7 mL/min | oup.com |

| Column Temperature | 50°C | oup.com |

| Total Run Time | 4.5 min | oup.com |

| Limit of Detection (LOD) | 0.35 ng/mL | scispace.com |

| Limit of Quantitation (LLOQ) | 5.0 ng/mL | scispace.com |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the chemical structure of molecules and are vital for the unambiguous identification of novel psychoactive substances and their isomers. thermofisher.com

Infrared (IR) spectroscopy, including Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is used to identify the functional groups within a molecule. swgdrug.org The IR spectrum provides a molecular "fingerprint" that can be used for identification. The characterization of the this compound has been supported by data from FTIR spectroscopy. swgdrug.org Solid-phase GC-IR has also been utilized in the analysis of XLR-11, confirming the structure of the compound as it elutes from the gas chromatograph. marshall.edu

Raman spectroscopy is another vibrational spectroscopic technique used for the structural analysis of synthetic cannabinoids. researchgate.net It has been successfully applied to the characterization of XLR-11 and its isomers. swgdrug.orgmarshall.edu However, analysis using Raman spectroscopy can sometimes be hindered by fluorescence when using certain laser wavelengths, such as 785 nm. researchgate.net Studies have shown that using a 1064 nm laser can overcome this fluorescence and provide a signal sufficient for identification. researchgate.net

Development of Analytical Reference Standards and Spectral Libraries

The accurate identification of this compound relies heavily on the availability of high-quality analytical reference standards. glpbio.comcaymanchem.comsapphirebioscience.com These standards are materials of known purity and structure that are used to confirm the identity of an unknown substance by comparing their analytical properties, such as retention time and mass spectrum. this compound is available commercially as an analytical reference standard, often as a solution in methanol, for forensic and research applications. caymanchem.comsapphirebioscience.comlgcstandards.com

The development of comprehensive spectral libraries is equally important. These libraries contain analytical data (e.g., mass spectra, IR spectra) from authenticated reference materials. swgdrug.org Forensic chemists compare the spectra obtained from a suspected sample to the spectra in the library to make a positive identification. bohrium.com Organizations like Cayman Chemical, in collaboration with forensic laboratories such as the United States Army Criminal Investigation Laboratory (USACIL), have characterized isomers like this compound and made the data available, contributing to these critical spectral libraries. swgdrug.org

Differentiation of Regioisomers and Structural Analogs

Distinguishing the XLR-11 N-(3-fluoropentyl) isomer from its other positional isomers (such as N-(2-fluoropentyl), N-(4-fluoropentyl), and the parent N-(5-fluoropentyl) or XLR-11) and structural analogs like UR-144 is a primary challenge for analytical laboratories. swgdrug.orgcaymanchem.com The structural similarity among these compounds, often differing only by the position of a single fluorine atom or its absence, results in very similar mass spectra and chromatographic retention times, making definitive identification difficult with routine screening methods. researchgate.netbohrium.com

Advanced analytical techniques are therefore essential. High-resolution mass spectrometry (HRMS) offers the capability for accurate mass measurements, which can help in predicting the elemental composition of a molecule. unodc.org However, since isomers share the same molecular formula, HRMS alone cannot differentiate them. molloy.edu

To overcome this, tandem mass spectrometry (MS/MS) is employed. By inducing fragmentation of the molecule and analyzing the resulting product ions, subtle differences in the fragmentation patterns between isomers can be observed. scispace.com For instance, the position of the fluorine atom on the pentyl chain can influence the fragmentation pathways, leading to unique product ions or different relative abundances of common fragments that allow for differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive tool for isomer differentiation. rsc.org While proton NMR (¹H NMR) may not be sufficient on its own due to structural similarities, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) can provide the necessary resolution. rsc.org These methods reveal correlations between protons within the molecule, generating a unique "fingerprint" for each isomer that allows for unambiguous identification. molloy.edursc.org Studies have demonstrated that while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may struggle to separate regioisomers, NMR can clearly distinguish them. rsc.orgresearchgate.net For example, the resolution of XLR-11 N-(3-fluoropentyl) isomer from its other fluoropentyl positional isomers has been successfully reported using these advanced methods. caymanchem.com

Gas chromatography coupled with infrared detection (GC-IRD) has also been shown to be effective in differentiating positional isomers that are difficult to distinguish by GC-MS alone. marshall.edu

Below is a table summarizing the analytical techniques used for differentiating XLR-11 isomers and analogs.

| Analytical Technique | Principle of Differentiation | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for determining elemental composition. | Useful for confirming the molecular formula but cannot distinguish between isomers on its own. unodc.orgmolloy.edu |

| Tandem Mass Spectrometry (MS/MS) | Differences in fragmentation patterns and relative abundances of product ions. | Subtle differences in fragmentation can be used to distinguish between positional isomers. scispace.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, COSY, TOCSY) | Unique chemical shifts and proton-proton correlations for each isomer. | Provides a distinct "fingerprint" for each isomer, allowing for unambiguous identification. rsc.orgacs.org |

| Gas Chromatography-Infrared Detection (GC-IRD) | Unique infrared spectra for each isomer. | Effective for differentiating isomers that co-elute or have similar mass spectra. marshall.edu |

Analysis of Thermal Degradation Products

Synthetic cannabinoids are often consumed via smoking, a process that involves high temperatures. This heat can cause the compounds to degrade, forming new, structurally related substances. The analysis of these thermal degradation products is critical, as they may possess their own distinct pharmacological effects. nih.govcaymanchem.com

Investigation of Cyclopropyl Ring Thermolysis

XLR-11 and its isomers are characterized by a tetramethylcyclopropyl group attached to the indole (B1671886) core. marshall.edu This cyclopropyl ring is sterically strained and susceptible to thermal degradation, particularly at the high temperatures associated with smoking or the injection port of a gas chromatograph. nih.govresearchgate.net This process, known as thermolysis, leads to the opening of the cyclopropyl ring. nih.govresearchgate.net

Studies have shown that heating XLR-11 results in the formation of a major degradation product where the cyclopropyl ring has opened. marshall.educaymanchem.com This ring-opened degradant is often observed as a significant peak in the gas chromatogram of XLR-11 samples. researchgate.netcaymanchem.com The conversion of XLR-11 to its ring-opened form can be rapid and complete upon heating. caymanchem.com

Identification of Pyrolysis-Induced Analogs

The thermal degradation of XLR-11 through pyrolysis—decomposition at high temperatures—results in the formation of a specific analog, often referred to as the "XLR-11 degradant". caymanchem.combiocat.comresearchgate.net This degradant is characterized by an opened cyclopropyl ring, resulting in a rearranged molecular structure. caymanchem.comresearchgate.net For example, the pyrolysis of XLR-11 can lead to the formation of 1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one. caymanchem.com

This pyrolysis-induced analog is frequently detected in forensic samples and has been shown to be a major component in the smoke produced from herbal blends containing XLR-11. researchgate.netnii.ac.jp In some cases, the ratio of the degradant to the parent compound in the smoke can be as high as 25 to 1. nii.ac.jp The identification of this degradant is important, as studies have suggested that it possesses significant biological activity, sometimes even greater than the parent compound. nih.govresearchgate.netnii.ac.jp

The mass spectrum of the XLR-11 degradant is distinct from the parent compound. A characteristic feature is a prominent fragment ion that is 15 atomic mass units greater than the base peak of XLR-11, which is consistent with a McLafferty rearrangement that does not occur in the intact parent molecule. caymanchem.com

The table below details the key thermal degradation product of XLR-11.

| Parent Compound | Thermal Process | Key Degradation Product | Analytical Signature |

| XLR-11 | Thermolysis/Pyrolysis | XLR-11 degradant (ring-opened isomer) | Prominent fragment ion 15 amu greater than the base peak of XLR-11 in MS. caymanchem.com |

Preclinical and in Vitro Toxicological Research

Genotoxic Potential in Cellular Systems

Detailed investigations into the genotoxic potential of XLR11 N-(3-fluoropentyl) isomer in cellular systems have not been identified in publicly available scientific literature. Although studies on the parent compound, XLR-11, have shown evidence of DNA damage and chromosomal aberrations in human cell lines nih.govresearchgate.netljmu.ac.uk, specific data for the N-(3-fluoropentyl) isomer is lacking. Positional isomers can exhibit distinct toxicological profiles, making dedicated studies essential for an accurate assessment.

DNA Damage Assessment using Single Cell Gel Electrophoresis (SCGE)

There are no available research findings from Single Cell Gel Electrophoresis (SCGE), or "comet assay," studies conducted specifically on this compound. The SCGE assay is a sensitive method used to detect DNA strand breaks in individual cells. nih.gov In this technique, cells are embedded in agarose (B213101) gel on a microscope slide, lysed, and then subjected to an electric field. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," the length and intensity of which is proportional to the extent of DNA damage.

For the related compound XLR-11, SCGE assays on human lymphocytes and human-derived cell lines (TR-146 and A-549) showed a clear dose-dependent increase in DNA migration, indicating the presence of single- and double-strand breaks and apurinic sites. nih.govresearchgate.net However, without specific testing, it remains unknown whether the N-(3-fluoropentyl) isomer would induce similar effects.

Table 1: Status of DNA Damage Assessment for XLR11 Isomers using SCGE

| Compound | SCGE Study Status | Key Findings |

|---|---|---|

| This compound | No published studies found | Data not available |

| XLR-11 (N-5-fluoropentyl isomer) | Published studies exist | Induces dose-dependent DNA migration in human lymphocytes and cell lines. nih.govresearchgate.net |

Chromosomal Aberration Analysis via Micronucleus Assay

No studies utilizing the micronucleus assay to assess chromosomal damage induced by this compound have been published in the scientific literature. The micronucleus test is a well-established cytogenetic assay that detects both chromosome loss (aneugenicity) and chromosome breakage (clastogenicity). nih.govnih.gov Micronuclei are small, extranuclear bodies that form during cell division from whole chromosomes or chromosome fragments that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells is an indicator of genotoxic events.

In contrast, studies on XLR-11 have demonstrated its capability to induce the formation of micronuclei in human mitogen-stimulated lymphocytes and TR-146 cells, indicating it causes structural and numerical chromosomal aberrations. nih.govresearchgate.netljmu.ac.uk The absence of such data for the N-(3-fluoropentyl) isomer represents a critical gap in its toxicological profile.

Table 2: Status of Chromosomal Aberration Analysis for XLR11 Isomers via Micronucleus Assay

| Compound | Micronucleus Assay Status | Key Findings |

|---|---|---|

| This compound | No published studies found | Data not available |

| XLR-11 (N-5-fluoropentyl isomer) | Published studies exist | Induces micronuclei formation in human lymphocytes and TR-146 cells. nih.govljmu.ac.uk |

Investigation of Enzymatic Conversion to DNA-Reactive Intermediates in Vitro

There is no available research on the potential for this compound to be enzymatically converted into DNA-reactive intermediates. Many chemical compounds are not genotoxic themselves but can become so after metabolic activation by enzymes, such as the cytochrome P450 system in the liver. In vitro tests using liver homogenates (like S9 mix) are commonly employed to investigate this possibility.

Interestingly, experiments conducted on the related compound XLR-11 with liver enzyme homogenates indicated that it is not converted enzymatically to DNA-reactive intermediates. nih.govresearchgate.net These studies suggest that the genotoxicity observed for XLR-11 may be due to the parent compound itself rather than its metabolites. ljmu.ac.uk Whether this holds true for the N-(3-fluoropentyl) isomer is unknown and requires specific investigation.

Table 3: Mentioned Compound Names

| Compound Name | Other Names/Isomers |

|---|---|

| This compound | 3-fluoro-UR144 |

| XLR-11 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone, 5-fluoro-UR-144 |

| RCS-4 | (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone |

| JWH-018 | |

| AM-2201 |

Advanced Research Directions and Methodological Innovations

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and are increasingly applied to the study of synthetic cannabinoids for predicting their structure-activity relationships (SAR). mdpi.com These in silico methods allow researchers to investigate the interactions between a ligand, such as XLR-11 N-(3-fluoropentyl) isomer, and its receptor at the molecular level, providing insights that can guide the synthesis of new compounds and predict the activity of uncharacterized ones.

Molecular docking, a key technique in computational chemistry, predicts the preferred orientation of a molecule when bound to a receptor. This allows for the visualization of the binding pose and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For XLR-11 and its isomers, molecular modeling studies have corroborated experimental findings, emphasizing the importance of the tetramethylcyclopropylmethanone moiety for high affinity and selectivity towards the CB2 receptor. unodc.orgbiorxiv.org The bulky nature of this group is thought to fit favorably into the binding pocket of CB2R while being less optimal for CB1R. unodc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of compounds with known activities, these models can identify the physicochemical properties and structural features that are most important for a particular biological effect. For synthetic cannabinoids, QSAR studies can help to predict the receptor binding affinity and functional activity of novel analogs based on their chemical structure, aiding in the early assessment of their potential effects.

The insights gained from computational chemistry and molecular modeling are crucial for understanding the SAR of XLR-11 N-(3-fluoropentyl) isomer and other synthetic cannabinoids. These methods not only help in explaining the observed biological data but also provide a predictive framework for assessing the potential risks associated with newly emerging, uncharacterized compounds.

Methodologies for Rapid Characterization of Novel Synthetic Cannabinoid Analogs

The constant emergence of new synthetic cannabinoid analogs with minor structural modifications presents a significant challenge for forensic and analytical laboratories. To keep pace with this evolving landscape, there is a continuous need for the development and implementation of rapid and reliable characterization methodologies.

Several analytical techniques are employed for the identification and differentiation of synthetic cannabinoid isomers like the N-(3-fluoropentyl) isomer of XLR-11. These methods are crucial for unambiguous identification, which is essential for both law enforcement and clinical toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. bohrium.com While GC-MS can effectively identify many synthetic cannabinoids, isomers with similar fragmentation patterns can be difficult to distinguish. diva-portal.org

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) provides complementary information to GC-MS. Since infrared spectra are highly specific to the molecular structure, GC-FTIR can often differentiate between isomers that produce similar mass spectra. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of new compounds. bohrium.commdpi.com NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous identification of positional isomers. mdpi.com

High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) has emerged as a promising technique for the rapid separation and characterization of isomeric synthetic cannabinoids. acs.org This method separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond traditional mass spectrometry. This allows for the differentiation of isomers with identical masses and similar fragmentation patterns. acs.org

The following table summarizes the key analytical techniques used for the characterization of novel synthetic cannabinoid analogs:

| Analytical Technique | Principle | Application for XLR-11 N-(3-fluoropentyl) isomer and Analogs |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by ionization and mass-to-charge ratio analysis. | Initial screening and identification. May not be sufficient to differentiate all isomers. |

| Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) | Separates compounds by GC and identifies them based on their unique infrared absorption spectra. | Provides complementary structural information for isomer differentiation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Definitive structural elucidation and confirmation of isomer identity. |

| High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) | Separates ions based on their mobility through a gas-filled chamber, followed by mass analysis. | Rapid separation and identification of isomers with high resolution and sensitivity. |

The development and application of these advanced analytical methodologies are critical for the timely and accurate identification of novel synthetic cannabinoids like XLR-11 N-(3-fluoropentyl) isomer. The integration of multiple analytical techniques provides a robust approach to tackle the challenges posed by the ever-expanding market of designer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.